A Single Building Block for Orthogonal Functionalization vs. Two-Step Sequences with Non-Brominated Analogs
3-Bromo-2,4,6-trimethylphenylboronic acid uniquely combines a boronic acid and an aryl bromide in a single, orthogonally reactive molecule. This allows for sequential functionalization at the boronic acid site (via Suzuki coupling) and the bromine site (via another cross-coupling or nucleophilic substitution) . Its non-brominated analog, 2,4,6-trimethylphenylboronic acid (CAS 5980-97-2), lacks the aryl bromide and would require a separate, potentially low-yielding halogenation step to achieve similar dual reactivity, adding time and cost to a synthetic sequence .
| Evidence Dimension | Functional Group Handle Availability |
|---|---|
| Target Compound Data | Contains one boronic acid group and one aryl bromide group on the same molecule. |
| Comparator Or Baseline | 2,4,6-Trimethylphenylboronic acid (contains one boronic acid group but no halogen handle). |
| Quantified Difference | The target compound provides a second, orthogonal reactive site for further synthetic elaboration without an additional synthetic step. |
| Conditions | Standard molecular structure analysis based on CAS identifiers and IUPAC nomenclature. |
Why This Matters
This dual functionality enables more convergent and efficient synthetic routes, reducing step count and potentially improving overall yield when constructing complex molecular architectures.
